molecular formula C26H28N6O2 B2930566 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1257551-34-0

1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2930566
CAS No.: 1257551-34-0
M. Wt: 456.55
InChI Key: CARYUPXMMJBDDF-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a heterocyclic molecule featuring:

  • A pyrrolidin-2-one (γ-lactam) core substituted with a 3,4-dimethylphenyl group.
  • A piperazine-1-carbonyl linker connecting the lactam to a 6-(pyridin-4-yl)pyridazin-3-yl moiety.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2/c1-18-3-4-22(15-19(18)2)32-17-21(16-25(32)33)26(34)31-13-11-30(12-14-31)24-6-5-23(28-29-24)20-7-9-27-10-8-20/h3-10,15,21H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYUPXMMJBDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antifungal properties, mechanisms of action, and other relevant therapeutic potentials.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which includes multiple functional groups such as piperazine and pyridazinone moieties. These structural features are often linked to various biological activities.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity, particularly against Candida albicans , a common fungal pathogen. The mechanism of action appears to involve the inhibition of fungal cell wall synthesis, leading to cell lysis and death.

Table 1: Antifungal Activity Against Candida albicans

Compound NameActivityMechanism of Action
1-(3,4-Dimethylphenyl)-4-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-oneEffectiveInhibition of cell wall synthesis
Control (Fluconazole)ModerateDisruption of ergosterol synthesis

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi.
  • Disruption of Membrane Integrity : By affecting membrane permeability, the compound can lead to the leakage of vital intracellular components.
  • Interference with Signaling Pathways : The interaction with specific receptors or signaling pathways can also contribute to its antifungal effects.

Case Studies

A study conducted by Gain et al. (2015) synthesized this compound and evaluated its antifungal properties in vitro. The results demonstrated a notable reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent against fungal infections .

Another investigation focused on the structural optimization of similar compounds revealed that modifications in the piperazine and pyridazinone rings could enhance antifungal potency, indicating a structure-activity relationship (SAR) that could guide future drug development .

Additional Biological Activities

Beyond antifungal properties, preliminary studies suggest that this compound may also exhibit:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in various cancer models.
  • Anti-inflammatory Effects : The potential to modulate inflammatory responses has been noted, although further research is needed to elucidate these effects.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntifungalEffective against Candida albicans
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

Chemical Reactions Analysis

Piperazine-Carbonyl Linkage Formation

The piperazine-carbamoyl group is introduced via nucleophilic acyl substitution . A common strategy involves activating the pyrrolidin-2-one’s carbonyl group (e.g., using EDCI/HOBt) to react with piperazine derivatives. For instance:

  • Activation : Conversion of the carbonyl to an acyl chloride or mixed anhydride.

  • Coupling : Reaction with 1-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine under basic conditions (e.g., DIPEA) .

Key Conditions

StepReagents/ConditionsYieldSource
Acyl ActivationEDCI, HOBt, DCM, 0°C to RT85–90%
Piperazine CouplingDIPEA, DMF, 50°C, 12 h78%

Pyridazine-Pyridine Substitution

The pyridin-4-yl group is introduced at the 6-position of pyridazine via Suzuki-Miyaura cross-coupling . A halogenated pyridazine (e.g., 6-chloropyridazin-3-yl) reacts with pyridin-4-ylboronic acid under Pd catalysis :

6 Chloropyridazin 3 yl+Pyridin 4 yl BpinPd PPh Na CO 6 Pyridin 4 yl pyridazin 3 yl\text{6 Chloropyridazin 3 yl}+\text{Pyridin 4 yl Bpin}\xrightarrow{\text{Pd PPh Na CO }}\text{6 Pyridin 4 yl pyridazin 3 yl}

Optimized Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1), 80°C, 6 h

  • Yield: 92%

Functionalization of the Aryl Group

The 3,4-dimethylphenyl group is attached via Friedel-Crafts alkylation or Buchwald-Hartwig coupling :

  • Friedel-Crafts : AlCl₃-mediated reaction of 3,4-dimethylbenzene with a pyrrolidinone precursor.

  • Buchwald-Hartwig : Pd-catalyzed C–N coupling between aryl halides and amines .

Comparative Data

MethodConditionsYieldSelectivitySource
Friedel-CraftsAlCl₃, DCM, 0°C, 2 h65%Moderate
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C88%High

Side Reactions and Mitigation

  • Over-Alkylation of Piperazine : Controlled by using stoichiometric acylating agents .

  • Regioselectivity in Pyridazine Substitution : Additives like CuI improve selectivity for the 3-position .

  • Oxidation of Pyrrolidinone : Avoided by conducting reactions under inert atmosphere .

Mechanistic Insights

  • Lactamization : Proceeds through a six-membered transition state, favored by intramolecular hydrogen bonding .

  • Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and inferred properties of the target compound and related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound Pyrrolidin-2-one 3,4-Dimethylphenyl, pyridin-4-yl-pyridazin-piperazine ~457.5 Moderate solubility due to lactam; potential kinase inhibition
: Coumarin derivative Coumarin (2H-chromen-2-one) Piperazine-pyridazine-methylpyridinyl 442.5 High aromaticity (fluorescence possible); lower solubility vs. lactam
(Compound 44g) Pyrido[3,4-d]pyrimidin-4-one Pyridin-2-yl-piperazine ~350 Basic pyridine nitrogen enhances H-bonding; compact structure may improve potency
(Example 64) Pyrazolo[3,4-c]pyrimidin Fluorophenyl, chromenone 536.4 High lipophilicity (fluorine atoms); possible CYP450 interactions
Triazine Pyrrolidin-1-yl butenoic acid, dimethylamino groups ~800 (estimated) High polarity due to triazine; multiple H-bond donors/acceptors

Functional Group Impact

  • Pyrrolidin-2-one vs. Coumarin : The lactam in the target compound introduces conformational rigidity and hydrogen-bonding capacity, whereas coumarin () offers extended π-conjugation, which may enhance fluorescence but reduce solubility .
  • In contrast, uses a direct piperazine-pyridine linkage, which may restrict flexibility .
  • Aromatic Substitutents : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to unsubstituted phenyl rings (e.g., ’s fluorophenyl), which could enhance membrane permeability but also metabolic oxidation susceptibility .

Inferred Pharmacological Profiles

  • The dimethylphenyl group may improve blood-brain barrier penetration .
  • ’s Coumarin Derivative : The coumarin core could enable fluorescence-based imaging applications, but its lower solubility may limit bioavailability compared to the target compound .
  • (Compound 44g) : The pyrido[3,4-d]pyrimidin-4-one core is structurally similar to purines, suggesting ATP-competitive binding in kinase targets. Its lower molecular weight (~350 g/mol) may confer better pharmacokinetics .

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